2-Phenyl-1-(triethylsilyl)ethan-1-one
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Overview
Description
2-Phenyl-1-(triethylsilyl)ethan-1-one is an organosilicon compound characterized by the presence of a phenyl group and a triethylsilyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-(triethylsilyl)ethan-1-one typically involves the reaction of phenylacetylene with triethylsilyl chloride in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate silyl ether, which is then converted to the desired ethanone compound under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1-(triethylsilyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The triethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Phenylacetic acid or phenylacetone.
Reduction: 2-Phenyl-1-(triethylsilyl)ethanol.
Substitution: Various substituted phenyl ethanones depending on the substituent used.
Scientific Research Applications
2-Phenyl-1-(triethylsilyl)ethan-1-one has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of novel materials with unique properties.
Biological Studies: It is employed in the study of biological processes and interactions due to its structural similarity to certain biomolecules.
Mechanism of Action
The mechanism of action of 2-Phenyl-1-(triethylsilyl)ethan-1-one involves its interaction with specific molecular targets. The triethylsilyl group can act as a protecting group, preventing unwanted reactions at certain sites of the molecule. Additionally, the phenyl group can participate in π-π interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-1-(trimethylsilyl)ethan-1-one
- 2-Phenyl-1-(triisopropylsilyl)ethan-1-one
- 2-Phenyl-1-(tert-butyldimethylsilyl)ethan-1-one
Uniqueness
2-Phenyl-1-(triethylsilyl)ethan-1-one is unique due to the specific steric and electronic effects imparted by the triethylsilyl group. This makes it distinct in terms of reactivity and stability compared to other similar compounds .
Properties
CAS No. |
160463-53-6 |
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Molecular Formula |
C14H22OSi |
Molecular Weight |
234.41 g/mol |
IUPAC Name |
2-phenyl-1-triethylsilylethanone |
InChI |
InChI=1S/C14H22OSi/c1-4-16(5-2,6-3)14(15)12-13-10-8-7-9-11-13/h7-11H,4-6,12H2,1-3H3 |
InChI Key |
FCFQPLUDPJZNJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
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